![molecular formula C22H24N4O4 B357005 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone CAS No. 683797-60-6](/img/structure/B357005.png)
3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, the amino group could react with carboxylic acids to form amides, and the morpholinyl group could participate in reactions typical of ethers and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present and their positions on the molecule .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-22-21(26(28)29)20(23-11-6-12-24-13-15-30-16-14-24)18-9-4-5-10-19(18)25(22)17-7-2-1-3-8-17/h1-5,7-10,23H,6,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVOBJLJOASMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone |
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